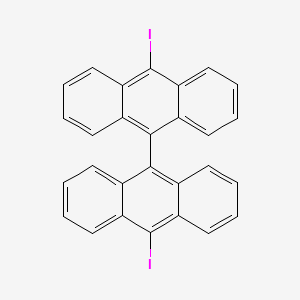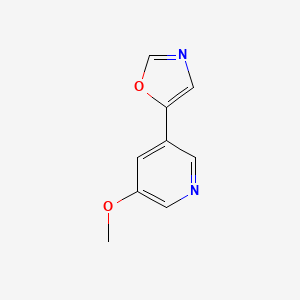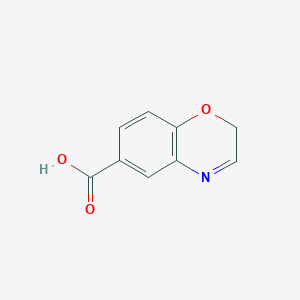![molecular formula C12H22S7 B14244583 [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol CAS No. 342813-90-5](/img/structure/B14244583.png)
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol is a complex organosulfur compound with the molecular formula C₁₂H₂₂S₇ This compound is characterized by its unique structure, which includes multiple sulfur atoms and a dithiane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol typically involves the reaction of 1,4-dithiane-2,5-diol with appropriate thiol-containing reagents . The reaction is carried out in the presence of a catalytic amount of sodium hydroxide in methanol at room temperature (25°C). This method yields the desired compound with a moderate yield of around 55% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiane rings into simpler thiol-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiol derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Industry: Used in the synthesis of specialized polymers and materials with unique properties
Wirkmechanismus
The mechanism of action of [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of disulfide bonds, which are crucial in many biological processes. The compound can also act as a nucleophile, participating in various substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: A well-known sulfur-containing compound used as a protecting group in organic synthesis.
1,4-Dithiane: Similar to [Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol but with fewer sulfur atoms and a simpler structure.
2,3-Dihydro-1,4-dithiins: Compounds with similar reactivity but different ring structures.
Eigenschaften
CAS-Nummer |
342813-90-5 |
|---|---|
Molekularformel |
C12H22S7 |
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
[5-[[5-(sulfanylmethyl)-1,4-dithian-2-yl]methylsulfanylmethyl]-1,4-dithian-2-yl]methanethiol |
InChI |
InChI=1S/C12H22S7/c13-1-9-5-18-11(7-16-9)3-15-4-12-8-17-10(2-14)6-19-12/h9-14H,1-8H2 |
InChI-Schlüssel |
KLCYHJOHDHNVQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SCC(S1)CSCC2CSC(CS2)CS)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)


![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)
![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)


![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)


![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
